molecular formula C24H27N5O B11333122 N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-phenylpropanamide

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-phenylpropanamide

Cat. No.: B11333122
M. Wt: 401.5 g/mol
InChI Key: AAFNFXTVBBRHOE-UHFFFAOYSA-N
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Description

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-phenylpropanamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-phenylpropanamide typically involves multiple steps. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine to form 2-(pyrrolidin-1-yl)pyrimidine . This intermediate is then reacted with 4-aminobenzonitrile under specific conditions to yield the desired compound . The reaction conditions often include the use of trifluoroacetic acid as a catalyst and the reaction is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may act as an antagonist of the vanilloid receptor 1 or as a modulator of the insulin-like growth factor 1 receptor . These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-3-phenylpropanamide

InChI

InChI=1S/C24H27N5O/c1-18-25-22(17-23(26-18)29-15-5-6-16-29)27-20-10-12-21(13-11-20)28-24(30)14-9-19-7-3-2-4-8-19/h2-4,7-8,10-13,17H,5-6,9,14-16H2,1H3,(H,28,30)(H,25,26,27)

InChI Key

AAFNFXTVBBRHOE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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